molecular formula C13H21N3O B1626896 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine CAS No. 40255-48-9

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

Cat. No.: B1626896
CAS No.: 40255-48-9
M. Wt: 235.33 g/mol
InChI Key: NDVVQPVEUGLAPX-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is an organic compound with the molecular formula C13H21N3O. It is a derivative of piperazine, a heterocyclic amine, and features a methoxyphenyl group attached to the piperazine ring. This compound is of interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine typically involves the reaction of 2-methoxyphenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique binding affinities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVVQPVEUGLAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439294
Record name 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40255-48-9
Record name 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2-methoxyphenyl)-4-[(2-phthalimido)-ethyl] piperazine (23.4 mmol) in 160 mL of ethanol were added hydrazine hydrate (31 mL) and water (40 mL) The mixture was stirred at room temperature for 18 hours. The volatiles were evaporated. The residue was partitioned between ethyl acetate and saturated potassium carbonate solution. The organic layer was washed with brine and water, dried over magnesium sulfate, filtered and concentrated to give 4-[(2-amino)ethyl]-1-(2-methoxyphenyl)piperazine (5.45 g, 99%).
Quantity
23.4 mmol
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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